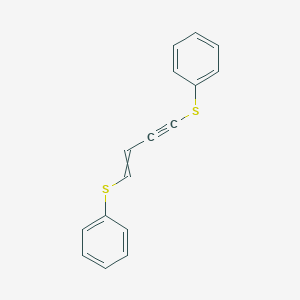
1,1'-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene is an organic compound with the molecular formula C16H12S2. This compound is characterized by the presence of a buten-3-yne backbone with disulfide linkages connecting two benzene rings. It is a member of the enyne family, which includes compounds with both alkene and alkyne functionalities.
準備方法
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-buten-3-yne, which is then functionalized to introduce the disulfide linkages.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or platinum salts to facilitate the formation of the disulfide bonds.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiol derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: Major products include sulfoxides, sulfones, and thiol derivatives.
科学的研究の応用
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s disulfide linkages make it a useful probe for studying redox processes in biological systems.
Industry: Used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene involves:
Molecular Targets: The compound can interact with thiol-containing proteins, modulating their activity through redox reactions.
Pathways Involved: It can participate in redox signaling pathways, influencing cellular processes such as apoptosis and proliferation.
類似化合物との比較
1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene can be compared with other similar compounds:
Similar Compounds: Compounds like 1,1’-(But-1-en-3-yne-1,4-diyl)dibenzene and 1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene) share structural similarities.
Uniqueness: The presence of disulfide linkages in 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene makes it unique, providing distinct redox properties and reactivity.
This comprehensive overview highlights the significance of 1,1’-(But-1-en-3-yne-1,4-diyldisulfanediyl)dibenzene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
特性
CAS番号 |
671797-90-3 |
|---|---|
分子式 |
C16H12S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
4-phenylsulfanylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H12S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-7,9-13H |
InChIキー |
HPYALTRYPWGVSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC=CC#CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
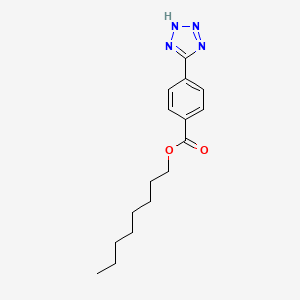
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)
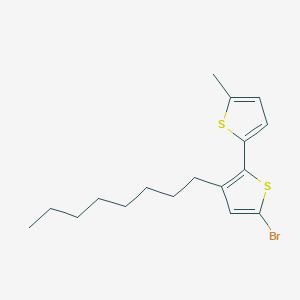
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)


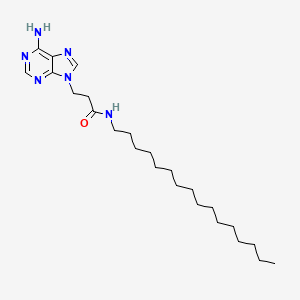
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)


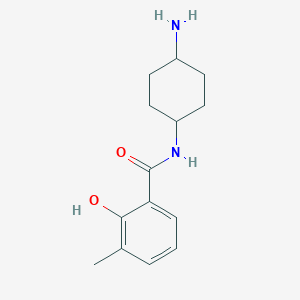
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
